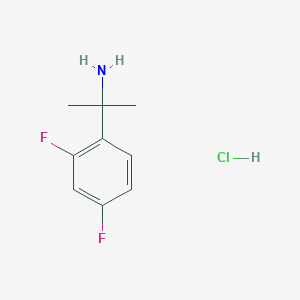
2-(2,4-Difluorophenyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2094139-39-4 . It has a molecular weight of 207.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 207.65 . The compound is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Simulations
Research into the corrosion inhibition performances of related compounds has utilized quantum chemical parameters and molecular dynamics simulations to predict inhibition efficiencies against corrosion of metals such as iron. This involves detailed analysis of molecular interactions and binding energies, indicating potential applications in corrosion resistance materials and coatings (Kaya et al., 2016).
Crystallographic and Computational Studies
Crystal structures of compounds closely related to 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride have been characterized by X-ray diffraction analysis. These studies provide insights into the conformational behavior of such compounds in different environments, contributing to the understanding of their physical and chemical properties (Nitek et al., 2020).
Catalysis and Polymerization
Investigations into the catalytic applications of related compounds in processes like olefin oligomerization have shown significant potential. These studies explore the effectiveness of heterogeneous catalysts in ethylene and propylene oligomerization, suggesting uses in industrial chemical synthesis and polymer production (Rossetto et al., 2015).
Fluorinated Polyimides for Gas Separation
The synthesis of wholly aromatic hyperbranched polyimides using compounds with similar functional groups has been explored for gas separation applications. These materials demonstrate low moisture absorption, low dielectric constant, and high thermal stability, making them suitable for high-performance applications in the chemical industry (Fang et al., 2000).
Fluorinated Aromatic Compounds in Organic Electronics
Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and characterized for use in organic light-emitting devices (OLEDs). These compounds exhibit properties that enhance hole injection and transport in OLEDs, indicating their utility in the development of more efficient electronic devices (Li et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCHRXNBZQLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2761296.png)
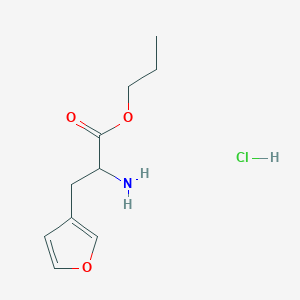

![3-Methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2761301.png)

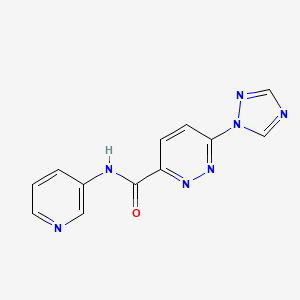
![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)
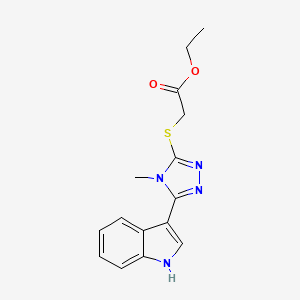
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)
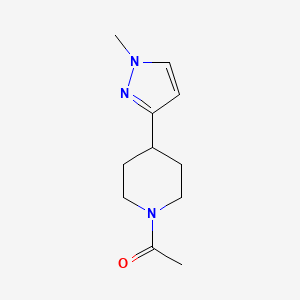

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)
